molecular formula C22H26N4O6 B13555965 tert-Butyl (1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pyrrolidin-3-yl)carbamate

tert-Butyl (1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13555965
M. Wt: 442.5 g/mol
InChI Key: CMRVALVZUOYTKN-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pyrrolidin-3-yl}carbamate: is an organic compound with the molecular formula C23H29N3O7. This compound is known for its complex structure, which includes multiple functional groups such as carbamate, piperidinyl, and isoindolinyl moieties. It is often used in the synthesis of various bioactive molecules and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pyrrolidin-3-yl}carbamate typically involves multiple steps:

    Preparation of tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with ammonia or an amine under basic conditions.

    Formation of the piperidinyl intermediate: The piperidinyl moiety can be synthesized by reacting 2,6-dioxopiperidine with appropriate reagents under controlled conditions.

    Coupling reactions: The piperidinyl intermediate is then coupled with the isoindolinyl moiety using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and isoindolinyl moieties.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate and piperidinyl moieties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in the design of drug candidates and pharmacophores.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A simpler analog with similar functional groups.

    tert-Butyl ((2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxoisoindolin-5-yl)methyl)carbamate: A fluorinated analog with potential for enhanced biological activity.

Uniqueness: The unique structure of tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pyrrolidin-3-yl}carbamate allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C22H26N4O6

Molecular Weight

442.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C22H26N4O6/c1-22(2,3)32-21(31)23-12-9-10-25(11-12)14-6-4-5-13-17(14)20(30)26(19(13)29)15-7-8-16(27)24-18(15)28/h4-6,12,15H,7-11H2,1-3H3,(H,23,31)(H,24,27,28)

InChI Key

CMRVALVZUOYTKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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